molecular formula C6H5FN2O2 B2914167 Methyl 6-fluoropyridazine-3-carboxylate CAS No. 65202-57-5

Methyl 6-fluoropyridazine-3-carboxylate

Katalognummer B2914167
CAS-Nummer: 65202-57-5
Molekulargewicht: 156.116
InChI-Schlüssel: IJAIKYPTIWDOOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Methyl 6-fluoropyridazine-3-carboxylate” is a chemical compound with the CAS Number: 65202-57-5 . It has a molecular weight of 156.12 and is typically in powder form .


Molecular Structure Analysis

The molecular structure of “Methyl 6-fluoropyridazine-3-carboxylate” is represented by the Inchi Code: 1S/C6H5FN2O2/c1-11-6(10)4-2-3-5(7)9-8-4/h2-3H,1H3 . This code represents the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“Methyl 6-fluoropyridazine-3-carboxylate” has a melting point of 125-126 degrees . It is typically stored at room temperature .

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Methyl 6-fluoropyridazine-3-carboxylate has been implicated in the synthesis of compounds with significant antibacterial activity. For instance, research led by Matsumoto et al. (1984) and Egawa et al. (1984) explored the synthesis and structure-activity relationships of 1,4-dihydro-4-oxopyridinecarboxylic acids, including the synthesis of enoxacin, an antibacterial agent with broad and potent in vitro activity and excellent in vivo efficacy on systemic infections (Matsumoto et al., 1984; Egawa et al., 1984). These studies highlight the role of fluoro-substituted pyridazine derivatives in developing antibacterial compounds.

Antitumor Applications

In the context of antitumor research, compounds derived from Methyl 6-fluoropyridazine-3-carboxylate have been evaluated for their cytotoxic activities. A study by Ouf et al. (2014) synthesized a series of pyrano[2,3-d][1,2,3]triazine derivatives using Methyl 6-fluoropyridazine-3-carboxylate as a starting material, which showed significant in vitro biological activity against liver HEPG2 cancer cell lines, suggesting potential applications in cancer treatment (Ouf et al., 2014).

Enzyme Inhibition for Disease Treatment

The research into enzyme inhibitors that can be synthesized from Methyl 6-fluoropyridazine-3-carboxylate also shows promise, especially in the treatment of diseases like Alzheimer's. For example, the discovery of Umibecestat (CNP520), a potent, selective, and efficacious β-secretase (BACE1) inhibitor for the prevention of Alzheimer's Disease, highlights the potential of fluoro-substituted pyridazine derivatives in developing therapeutics targeting neurodegenerative diseases (Machauer et al., 2021).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . These codes represent specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

Wirkmechanismus

Target of Action

Methyl 6-fluoropyridazine-3-carboxylate is a derivative of pyridazine . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and many drug discovery programs utilize a pyridazine as a core scaffold . They have been utilized against a range of biological targets and physiological effects .

Mode of Action

It’s known that pyridazinone derivatives, which methyl 6-fluoropyridazine-3-carboxylate is a part of, have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical Pathways

Pyridazine derivatives have been shown to affect a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .

Pharmacokinetics

The compound’s molecular weight is 15612 , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.

Result of Action

Pyridazine derivatives have been shown to possess antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .

Action Environment

It’s known that the compound has a melting point of 125-126°c , suggesting it is stable at room temperature.

Eigenschaften

IUPAC Name

methyl 6-fluoropyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c1-11-6(10)4-2-3-5(7)9-8-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAIKYPTIWDOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-fluoropyridazine-3-carboxylate

CAS RN

65202-57-5
Record name methyl 6-fluoropyridazine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.